N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15298238
Molecular Formula: C22H21ClN4O3S2
Molecular Weight: 489.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4O3S2 |
|---|---|
| Molecular Weight | 489.0 g/mol |
| IUPAC Name | N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H21ClN4O3S2/c1-3-13-31-22-24-14-19(23)20(26-22)21(28)25-17-9-11-18(12-10-17)32(29,30)27(2)15-16-7-5-4-6-8-16/h3-12,14H,1,13,15H2,2H3,(H,25,28) |
| Standard InChI Key | KCQLRPVTUDSBFN-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C |
Introduction
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound featuring a pyrimidine core with various functional groups. Its molecular formula is C22H21ClN4O3S2, and it has a molecular weight of approximately 387.9 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activity and therapeutic applications.
Synthesis
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, requiring careful control of reaction conditions to optimize yields. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification during the synthesis process.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, including interactions with specific enzymes and receptors. It is considered a candidate for further therapeutic exploration due to its potential as an inhibitor for certain enzymes involved in disease processes. Interaction studies focus on its binding affinity with various biological targets, using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).
Comparison with Similar Compounds
Several compounds share structural similarities with N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide, each contributing unique properties and potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide | Thiadiazole ring, sulfanyl groups | Potential anti-cancer activity |
| Methyl 6-amino-5-bromo-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylate | Bromo and methoxy substitutions | Antimicrobial properties |
| N-{[3-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-pyrazol-5-yl]carbonyl}-G-dR-G-dD-dD-dD-NH2 | Thiazole and pyrazole rings | Antiviral activity against specific pathogens |
Availability and Research Tools
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is available from various suppliers, such as ChemDiv, in formats suitable for research, including glass vials and 96-tube racks .
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